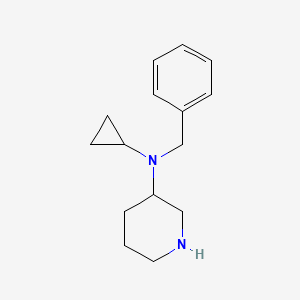

Benzyl-cyclopropyl-piperidin-3-yl-amine

Description

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Chemical Biology

The piperidine moiety is a fundamental building block in the synthesis of a wide range of medicinal agents. arizona.eduresearchgate.net Its derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating a broad spectrum of biological activities. nih.gov These include applications as anticancer, antiviral, antimicrobial, analgesic, and antipsychotic agents. bohrium.comresearchgate.net

The significance of the piperidine scaffold can be attributed to several key factors:

Structural Versatility: The piperidine ring can be readily functionalized at various positions, allowing for the precise orientation of pharmacophoric groups to interact with biological targets.

Conformational Rigidity and Flexibility: The chair and boat conformations of the piperidine ring provide a degree of conformational constraint, which can be advantageous for binding to specific protein targets. This conformational aspect can be fine-tuned through substitution.

Bioisosteric Replacement: The piperidine ring is often used as a bioisostere for other cyclic or acyclic structures to improve potency, selectivity, or metabolic stability.

The benzyl-piperidine group, in particular, has been shown to provide good binding to the catalytic sites of various enzymes. encyclopedia.pub

Rationale for Investigating Novel Piperidine Derivatives

The continued investigation into novel piperidine derivatives is driven by the need for more effective and selective therapeutic agents with improved safety profiles. Researchers aim to explore new chemical space by synthesizing and evaluating novel piperidine-containing molecules. nih.gov The rationale for this ongoing exploration includes:

Exploration of Structure-Activity Relationships (SAR): By systematically modifying the piperidine scaffold and its substituents, chemists can elucidate the key structural features required for a desired biological activity. nbinno.com

Optimization of Pharmacokinetic Properties: Novel derivatives are designed to have improved absorption, distribution, metabolism, and excretion (ADME) properties, leading to better drug-like characteristics.

Development of Selective Ligands: A primary goal is to design ligands that bind with high affinity and selectivity to a specific biological target, thereby minimizing off-target effects.

Introduction of Novel Pharmacophores: The synthesis of new piperidine derivatives allows for the introduction of unique pharmacophoric groups that may interact with biological targets in novel ways.

The synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, and condensed piperidines, is a significant focus of current research. researchgate.net Methodologies are continuously being developed to create these complex molecules efficiently. nih.gov

Research Context of Benzyl-cyclopropyl-piperidin-3-yl-amine within Contemporary Chemical Exploration

While specific research findings on this compound are not extensively documented in publicly available literature, its structure suggests a clear rationale for its synthesis and potential investigation within contemporary chemical exploration. The molecule combines three key structural motifs: a piperidine scaffold, a benzyl (B1604629) group, and a cyclopropyl (B3062369) moiety.

The Piperidine Core: As discussed, this provides a proven and versatile platform for drug design.

The Benzyl Group: This group can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions with aromatic residues in protein binding pockets. The presence of a benzyl group can significantly influence a compound's affinity for its target.

The Cyclopropyl Group: This small, strained ring system is often incorporated into drug candidates to modulate their physicochemical properties. It can enhance metabolic stability by blocking sites of oxidation and can also influence the conformation of the molecule, potentially leading to improved binding affinity.

The combination of these features in this compound makes it a compound of interest for screening against a variety of biological targets, particularly those where related structures have shown activity. For instance, compounds containing cyclopropylamines and piperidine rings have been investigated as inhibitors of enzymes like LSD1. google.com The synthesis of such multi-component molecules is an active area of research, with various strategies being employed to create libraries of diverse compounds for biological evaluation. koreascience.or.krnih.gov

Below is a table summarizing the basic physicochemical properties of this compound, compiled from available chemical supplier data.

| Property | Value |

| Molecular Formula | C₁₅H₂₂N₂ |

| Molecular Weight | 230.35 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

This data is based on publicly available information from chemical suppliers and has not been independently verified through experimental analysis.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-cyclopropylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-5-13(6-3-1)12-17(14-8-9-14)15-7-4-10-16-11-15/h1-3,5-6,14-16H,4,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWGGUMLYJKQFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N(CC2=CC=CC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801231379 | |

| Record name | 3-Piperidinamine, N-cyclopropyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353973-82-6 | |

| Record name | 3-Piperidinamine, N-cyclopropyl-N-(phenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353973-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinamine, N-cyclopropyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Benzyl Cyclopropyl Piperidin 3 Yl Amine

Historical Overview of Piperidine (B6355638) Synthesis Approaches

The synthesis of the piperidine ring has been a subject of chemical research for over a century. wikipedia.org Historically, the most common method for obtaining the piperidine core is the hydrogenation of pyridine (B92270) derivatives. wikipedia.orgdtic.mil This fundamental transformation, often employing catalysts like nickel, palladium, or rhodium, effectively reduces the aromatic pyridine ring to its saturated piperidine counterpart. dtic.milorganic-chemistry.org Early methods required harsh conditions, such as high temperatures and pressures. nih.gov

Another classical approach involves the cyclization of linear precursors. For instance, the Dieckmann condensation of dialkyl pimelates followed by hydrolysis and decarboxylation has been used to form 4-piperidones, which can then be further functionalized. dtic.mil Intramolecular cyclization strategies, where a nitrogen-containing linear molecule is induced to form a ring, have also been a staple in piperidine synthesis. nih.gov These early methods, while foundational, often lacked stereochemical control and required robust, sometimes hazardous, reaction conditions. rsc.org

Detailed Synthetic Routes to Benzyl-cyclopropyl-piperidin-3-yl-amine

The synthesis of the target compound, this compound, requires the formation of the 3-aminopiperidine core followed by or concurrent with the introduction of the N-benzyl and N-cyclopropyl groups.

Reductive Amination Strategies for Piperidine Ring Formation

Reductive amination is a powerful and versatile method for forming C-N bonds and is highly relevant to the synthesis of substituted piperidines. researchgate.net This reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

A plausible route to a precursor for this compound could involve the intramolecular reductive amination of an amino-aldehyde or amino-ketone. This strategy simultaneously forms the piperidine ring and establishes the amine at the 3-position. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective as they are mild enough not to reduce the initial carbonyl compound but are reactive enough to reduce the intermediate iminium ion. masterorganicchemistry.comyoutube.com

Alternatively, a precursor like 1-Boc-3-piperidone can be subjected to reductive amination with a suitable amine. beilstein-journals.org For the target molecule, this would involve a multi-step process. First, reductive amination of a protected 3-piperidone with ammonia (B1221849) or a protected amine source would yield 3-aminopiperidine. Subsequent N-alkylation steps with benzyl (B1604629) and cyclopropyl (B3062369) halides would then furnish the final product. Sequential reductive aminations can also be employed to introduce different substituents on the nitrogen atom. masterorganicchemistry.com

Alternative Synthetic Pathways and Precursor Derivatization

Beyond reductive amination, other synthetic strategies can be envisioned for constructing the this compound framework.

One common strategy begins with the reduction of a substituted pyridine. For instance, 3-hydroxypyridine (B118123) can be reacted with benzyl chloride to form the N-benzyl-3-hydroxypyridinium quaternary salt. This intermediate is readily reduced under catalytic hydrogenation to N-benzyl-3-piperidinol. google.com The hydroxyl group can then be converted to a leaving group and displaced by an amine, or converted to an amine through a Mitsunobu reaction or other amination protocols.

Another approach involves the functionalization of a pre-formed piperidine ring. Starting with a commercially available piperidine derivative, such as 3-aminopiperidine, the N-benzyl and N-cyclopropyl groups could be introduced sequentially. N-alkylation is a standard transformation in amine chemistry. However, controlling the degree of alkylation can be challenging, often leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com To circumvent this, a stepwise approach using protecting groups would be more efficient. For example, the primary amine of 3-aminopiperidine could be protected, followed by N-benzylation, deprotection, and then N-cyclopropylation, or vice-versa.

The synthesis of 3-aminopiperidines from L-glutamic acid has also been reported, offering a route from a chiral starting material. researchgate.net This multi-step process involves the conversion of L-glutamic acid to a diol, which is then transformed into a ditosylate. Reaction of the ditosylate with an appropriate amine leads to the formation of the substituted piperidine ring. researchgate.net

Optimization of Reaction Conditions and Yield

The efficiency and yield of any synthetic route are highly dependent on the optimization of reaction conditions. Key parameters that are often varied include the choice of catalyst, solvent, temperature, and reaction time.

For reductive amination reactions, the pH of the reaction medium is crucial. Mildly acidic conditions (pH 4-6) are generally optimal for the formation of the imine or iminium ion intermediate without deactivating the amine nucleophile. youtube.com The choice of reducing agent also plays a significant role, with milder reagents like NaBH(OAc)3 often providing higher selectivity. masterorganicchemistry.com

In catalytic hydrogenation reactions, the choice of catalyst (e.g., Pd/C, PtO2, Rh/C) and catalyst loading can significantly impact the reaction rate and selectivity. organic-chemistry.org Solvent selection is also important, with protic solvents like ethanol (B145695) and acetic acid being commonly used. For the reduction of pyridinium (B92312) salts, the pressure of hydrogen gas is a key variable that can be adjusted to optimize the reaction. google.com

The table below illustrates a hypothetical optimization study for a key reductive amination step, highlighting how systematic variation of parameters can lead to improved yields.

Table 1: Illustrative Optimization of a Reductive Amination Step

| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NaBH4 | Methanol | 25 | 45 |

| 2 | NaBH3CN | Methanol | 25 | 68 |

| 3 | NaBH(OAc)3 | Dichloroethane | 25 | 85 |

| 4 | NaBH(OAc)3 | Tetrahydrofuran | 25 | 72 |

| 5 | NaBH(OAc)3 | Dichloroethane | 0 | 78 |

Stereoselective Synthesis of this compound

The presence of a stereocenter at the C3 position of the piperidine ring means that this compound can exist as a pair of enantiomers. For many pharmaceutical applications, it is crucial to synthesize a single enantiomer, as different enantiomers can have vastly different biological activities.

Enantioselective Methodologies for Chiral Center Control

Achieving enantioselective synthesis of 3-substituted piperidines is a significant area of research. Several strategies have been developed to control the stereochemistry at the C3 position.

One powerful approach is the use of biocatalysis. Transaminases, for example, can be used for the asymmetric amination of a prochiral ketone like N-Boc-3-piperidone to produce a single enantiomer of the corresponding amine. beilstein-journals.orgscispace.com These enzymatic reactions often proceed with high enantiomeric excess and under mild conditions. rsc.orgrsc.orgresearchgate.net

Another strategy involves the dearomatization of pyridines. Recent advances have shown that a stepwise dearomatization/borylation of pyridine derivatives can provide access to enantioenriched 3-boryl-tetrahydropyridines. acs.orgacs.orgnih.gov These borylated intermediates are versatile building blocks that can be stereospecifically converted to a variety of 3-substituted piperidines. acs.org Rhodium-catalyzed asymmetric carbometalation of dihydropyridines is another innovative method to access enantioenriched 3-substituted piperidines. nih.govacs.org

The use of chiral auxiliaries is a more classical approach. A chiral auxiliary can be attached to the piperidine precursor, directing a subsequent reaction to occur stereoselectively. After the desired stereocenter is set, the auxiliary is removed. For example, a chiral N-α-phenylethyl group has been used to direct the formation of 2-substituted 4-piperidones. acs.org

The table below provides a comparative overview of different enantioselective methods that could be adapted for the synthesis of a chiral precursor to the target molecule.

Table 2: Comparison of Enantioselective Synthetic Methods for 3-Aminopiperidine Precursors

| Method | Typical Chiral Source | Advantages | Potential Challenges |

|---|---|---|---|

| Biocatalytic Resolution/Asymmetric Synthesis | Enzymes (e.g., Transaminases) | High enantioselectivity, mild conditions, environmentally friendly. rsc.orgbeilstein-journals.org | Substrate scope can be limited, enzyme stability and cost. |

| Asymmetric Dearomatization | Chiral Ligands (for metal catalysts) | Access to versatile intermediates, high enantioselectivity. acs.orgacs.org | Requires specialized catalysts and ligands. nih.gov |

| Chiral Auxiliary | Stochiometric chiral molecule | Well-established, predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary. |

| Chiral Pool Synthesis | Naturally occurring chiral molecules (e.g., L-glutamic acid) | Readily available starting materials. researchgate.net | Can involve lengthy synthetic sequences. |

Diastereoselective Approaches and Isomer Separation Techniques

The structure of this compound contains a stereocenter at the C3 position of the piperidine ring. Therefore, the synthesis can result in a racemic mixture of (R)- and (S)-enantiomers. Achieving enantiomeric purity often requires either a diastereoselective synthesis or the separation of the resulting isomers.

Diastereoselective Synthesis:

Diastereoselective approaches aim to control the stereochemistry during the synthetic process, leading to a preferential formation of one diastereomer over the other. In the context of synthesizing substituted piperidines, several strategies can be employed. For instance, if a chiral auxiliary is incorporated into the piperidine ring or the amine substituent, it can direct the stereochemical outcome of subsequent reactions. core.ac.uk

Metal-catalyzed asymmetric reactions are also powerful tools for establishing stereocenters. For example, rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) precursor could furnish an enantioenriched 3-substituted tetrahydropyridine, which can then be further elaborated to the desired piperidine. acs.org Iron-catalyzed cyclization of allylic substrates has also been shown to produce cis-2,6-disubstituted piperidines with high diastereoselectivity. acs.org Furthermore, the stereocontrol in the synthesis of 2,3,6-trisubstituted piperidines has been achieved through methods like kinetic protonation of a nitronate or by equilibration of a nitro group under thermodynamic control. nih.gov

Isomer Separation Techniques:

When a racemic or diastereomeric mixture is obtained, separation techniques are employed to isolate the desired isomer. High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation of chiral compounds.

Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to different retention times and thus separation. For the separation of 3-aminopiperidine derivatives, CSPs based on polysaccharides like amylose (B160209) or cellulose (B213188) derivatives, or protein-based columns such as those with bovine serum albumin, have been shown to be effective. google.comgoogle.com To enhance detection by UV, derivatization of the amine with a chromophore-containing reagent like benzoyl chloride is often performed. google.comgoogle.com

Diastereomeric Salt Formation: Another classical method for resolving enantiomers is through the formation of diastereomeric salts. The racemic amine can be reacted with a chiral acid to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different solubilities. Subsequent treatment of the separated diastereomeric salt with a base liberates the desired enantiomerically pure amine.

The selection of the appropriate separation technique depends on factors such as the scale of the separation, the properties of the isomers, and the desired level of purity.

Purification and Characterization Techniques for Synthetic Intermediates and Final Product

The purification and characterization of the synthetic intermediates and the final product, this compound, are crucial steps to ensure the identity and purity of the synthesized compound.

Purification Techniques:

Column Chromatography: This is a standard technique for the purification of organic compounds. For the intermediates and the final product, which are likely to be basic amines, silica (B1680970) gel chromatography can be employed. To prevent the strong binding of the amine to the acidic silica gel, a small amount of a base like triethylamine (B128534) is often added to the eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). unisi.it

Crystallization: If the final product or a key intermediate is a solid, crystallization can be an effective method for purification. This involves dissolving the compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of crystals of high purity.

Acid-Base Extraction: The basic nature of the piperidine nitrogen allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine and extract it into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the purified amine is extracted back into an organic solvent.

Characterization Techniques:

A combination of spectroscopic methods is used to confirm the structure and purity of the synthesized compounds.

| Technique | Expected Observations for this compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Would show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, the protons of the piperidine ring, and the protons of the cyclopropyl group. The chemical shifts and coupling patterns would provide information about the connectivity and stereochemistry of the molecule. Dynamic NMR studies could reveal conformational changes, such as the piperidine ring inversion. nih.govresearchgate.net¹³C NMR: Would show distinct signals for each carbon atom in the molecule, including the aromatic, benzylic, piperidine, and cyclopropyl carbons, confirming the carbon framework. mdpi.com |

| Mass Spectrometry (MS) | Would provide the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would give the exact mass, further verifying the molecular formula. |

| Infrared (IR) Spectroscopy | Would show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the alkyl and aromatic groups, and C=C stretching of the aromatic ring. |

| Elemental Analysis | Would determine the percentage composition of carbon, hydrogen, and nitrogen, which should match the calculated values for the molecular formula of the compound. |

By employing these purification and characterization techniques, the identity, purity, and stereochemistry of this compound and its synthetic intermediates can be unequivocally established.

Structure Activity Relationship Sar Studies of Benzyl Cyclopropyl Piperidin 3 Yl Amine

Fundamental Principles of Structure-Activity Relationship Elucidation

The primary goal of SAR studies is to identify the pharmacophore—the precise arrangement of functional groups necessary for biological activity—and to optimize lead compounds by modifying their structure to enhance potency, selectivity, and pharmacokinetic properties. This is achieved by systematically altering different parts of the molecule and observing the resulting changes in biological response, often quantified by metrics such as the half-maximal inhibitory concentration (IC50) or the binding affinity (Ki).

Impact of Cyclopropyl (B3062369) Moiety on Molecular Interactions and Binding Affinity

The cyclopropyl group is a valuable motif in medicinal chemistry, often introduced to fine-tune the properties of a drug candidate. scientificupdate.com Its presence in the "Benzyl-cyclopropyl-piperidin-3-yl-amine" scaffold is expected to have a profound impact on the molecule's behavior.

Steric Hindrance Considerations

The cyclopropyl group, while small, introduces a significant degree of steric bulk in a defined region of space. This can influence how the molecule orients itself within a binding pocket. Depending on the topology of the receptor site, this steric hindrance can either be beneficial, by forcing the molecule into a more active conformation, or detrimental, by preventing optimal binding. The rigid nature of the cyclopropyl ring can also be used to probe the spatial constraints of a binding site more effectively than a flexible alkyl chain.

Ring Strain Effects on Conformational Dynamics

The cyclopropane (B1198618) ring is characterized by significant ring strain due to its 60° bond angles. This inherent strain influences the conformational preferences of adjacent parts of the molecule. By restricting the rotational freedom of the bond connecting it to the piperidine (B6355638) ring, the cyclopropyl group can reduce the number of accessible conformations. This pre-organization of the molecule can lead to a lower entropic penalty upon binding to a receptor, which can translate to higher binding affinity. The cyclopropyl group can act as a rigid linker, holding other key functional groups in a specific spatial arrangement that is optimal for interaction with a biological target. scientificupdate.com

Systematic Structural Modifications and Analog Design

To fully understand the SAR of "this compound," systematic modifications of its constituent parts are necessary. The following sections explore potential avenues for analog design based on established principles from related compound classes.

Substituent Effects on the Benzyl (B1604629) Group

The N-benzyl group is a common feature in many biologically active piperidine derivatives. Its aromatic ring provides a platform for a variety of interactions with protein targets, including van der Waals forces, hydrophobic interactions, and pi-stacking. The electronic nature and position of substituents on the benzyl ring can dramatically alter binding affinity.

Research on N-(1-benzylpiperidin-4-yl)arylacetamide analogues as sigma-1 receptor ligands has shown that substitution on the benzyl group can modulate affinity. nih.gov Generally, substitutions on the aromatic ring of the benzyl group led to either a similar or a slightly decreased affinity for sigma-1 receptors. nih.gov In another study on benzyloxy piperidine-based dopamine (B1211576) D4 receptor antagonists, a variety of N-benzyl substituents were analyzed, with only a single compound retaining significant activity (Ki = 165 nM), highlighting the sensitivity of the receptor to the substitution pattern on the benzyl group. nih.gov

The following interactive table illustrates hypothetical SAR data for modifications to the benzyl group of "this compound," based on trends observed in related N-benzylpiperidine series.

| Compound ID | Benzyl Substituent (R) | Receptor Binding Affinity (Ki, nM) |

| 1a | H | 50 |

| 1b | 4-Fluoro | 35 |

| 1c | 4-Chloro | 45 |

| 1d | 4-Methyl | 75 |

| 1e | 4-Methoxy | 60 |

| 1f | 3,4-Dichloro | 90 |

| 1g | 2-Fluoro | 120 |

This data is illustrative and intended to demonstrate potential SAR trends.

Modifications to the Piperidine Ring Nitrogen

The basic nitrogen of the piperidine ring is a critical feature, as it is often protonated at physiological pH and can form key ionic interactions with acidic residues (e.g., aspartate or glutamate) in a receptor binding site. nih.gov Modification of this nitrogen can have a significant impact on a compound's activity and properties.

Studies on LATS1 and LATS2 kinase inhibitors demonstrated that modifying the piperidine nitrogen from a secondary amine (NH) to a tertiary amine (N-Methyl or N-Isopropyl) led to a slight decrease in potency and metabolic stability. acs.org Interestingly, reducing the basicity of the nitrogen or even replacing it with a neutral amide functionality allowed for the retention of some activity. acs.org In a series of sigma-1 receptor ligands, N-methylpiperidine derivatives showed high affinity, while replacing the methyl group with a proton, a tosyl group, or an ethyl group resulted in considerably lower affinity. This suggests that the size and nature of the substituent on the piperidine nitrogen are crucial for optimal interaction with the receptor.

The interactive table below presents hypothetical SAR data for modifications to the piperidine ring nitrogen of "this compound," based on findings from related piperidine derivatives.

| Compound ID | Piperidine N-Substituent (R') | Receptor Binding Affinity (Ki, nM) |

| 2a | H | 50 |

| 2b | Methyl | 40 |

| 2c | Ethyl | 80 |

| 2d | Isopropyl | 150 |

| 2e | Acetyl | 500 |

| 2f | Cyclopropylmethyl | 65 |

This data is illustrative and intended to demonstrate potential SAR trends.

Cyclopropyl Group Variations and Bioisosteric Replacements

Impact of Cyclopropyl Ring Substitutions

Systematic substitution on the cyclopropane ring itself has been a key strategy to probe the steric and electronic requirements of the binding site. The introduction of substituents can alter the molecule's conformation, lipophilicity, and electronic distribution, leading to significant changes in biological activity.

For instance, the addition of small alkyl groups, such as a methyl group, at the C1 or C2 position of the cyclopropyl ring can have varied effects. In many cases, these substitutions are explored to enhance potency by occupying small hydrophobic pockets within the receptor. However, the stereochemistry of these substitutions is often crucial, with one stereoisomer exhibiting significantly higher affinity than others. This highlights the three-dimensional nature of the ligand-receptor interaction.

Bioisosteric Replacements for the Cyclopropyl Group

Bioisosteric replacement is a fundamental strategy in medicinal chemistry to improve physicochemical properties and biological activity. nih.gov In the context of this compound analogs, replacing the cyclopropyl group with other cyclic or acyclic moieties has yielded valuable SAR insights. The goal of such replacements is often to mimic the conformational rigidity and electronic nature of the cyclopropyl ring while potentially improving properties like metabolic stability or synthetic accessibility. nih.govmdpi.com

Common bioisosteres for the cyclopropyl group in this context include:

Other Small Rings: Cyclobutyl and oxetane (B1205548) rings have been investigated as replacements. acs.org The cyclobutyl group, being slightly larger and more flexible, can probe for additional space within the binding pocket. nih.gov Oxetanes, with their incorporated oxygen atom, can act as hydrogen bond acceptors, potentially forming new, favorable interactions with the receptor. acs.org

Unsaturated Moieties: Vinyl and ethynyl (B1212043) groups can be considered as replacements. While they introduce a degree of planarity, they can also participate in different types of interactions, such as pi-stacking, if an aromatic residue is present in the binding site.

Acyclic Alkyl Groups: Small, branched alkyl groups like isopropyl or tert-butyl have been explored. nih.gov These replacements can help to understand the importance of the rigid cyclopropyl scaffold. A significant drop in activity upon replacement with a flexible alkyl chain would suggest that the constrained conformation imparted by the cyclopropyl ring is essential for optimal receptor binding.

The following table summarizes the impact of various cyclopropyl group modifications and bioisosteric replacements on the activity of hypothetical this compound analogs, based on general principles observed in related chemical series.

| Modification/Replacement | Rationale | Observed/Expected Impact on Activity |

| Unsubstituted Cyclopropyl | Baseline compound | High affinity |

| Methyl-substituted Cyclopropyl | Probes for small hydrophobic pockets | Activity may increase or decrease depending on stereochemistry and receptor topology |

| Cyclobutyl | Explores larger, more flexible conformations | Often results in retained or slightly reduced activity, indicating some tolerance for larger groups nih.govacs.org |

| Oxetane | Introduces a hydrogen bond acceptor | Can increase affinity if a hydrogen bond donor is present in the binding site acs.org |

| Isopropyl | Acyclic, flexible replacement | Typically leads to a significant decrease in activity, highlighting the importance of the rigid cyclopropyl conformation nih.gov |

| Vinyl | Introduces unsaturation and planarity | Variable effects; may alter binding mode |

These studies collectively demonstrate that the cyclopropyl moiety in this compound is a key pharmacophoric element. Its rigid structure likely pre-organizes the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to its target.

Pharmacophore Modeling and Ligand Design Principles for this compound Analogs

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. nih.gov For this compound analogs, which are often designed as ligands for monoamine transporters, pharmacophore models provide a rational basis for designing new, more potent, and selective compounds. nih.govfrontiersin.org

A typical pharmacophore model for a monoamine transporter ligand, applicable to the this compound scaffold, generally consists of the following key features:

Aromatic Feature: This is represented by the benzyl group. This feature is crucial for engaging in pi-pi stacking or hydrophobic interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) within the transporter's binding site. The position and substitution pattern on this aromatic ring are critical for modulating affinity and selectivity for different monoamine transporters (dopamine, serotonin (B10506), norepinephrine). nih.gov

Hydrogen Bond Acceptor/Donor: The amine groups in the piperidine ring and the exocyclic amine can act as both hydrogen bond donors and acceptors. The protonated amine at physiological pH is particularly important, forming a key ionic interaction with an acidic residue (e.g., aspartate) in the binding pocket of the transporter. frontiersin.org

Hydrophobic/Alicyclic Feature: The piperidine ring itself, along with the cyclopropyl group, contributes to the hydrophobic character of the molecule. The cyclopropyl group, in particular, can fit into a specific hydrophobic sub-pocket. Its rigid nature helps to correctly orient the other pharmacophoric features.

Positively Ionizable Feature: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH. This positive charge is a cornerstone of the interaction with monoamine transporters, mimicking the endogenous monoamine neurotransmitters.

Based on this general pharmacophore, several ligand design principles can be formulated for the development of novel this compound analogs:

Constrained Scaffolds: The inherent rigidity of the piperidine and cyclopropyl rings is advantageous. Further constraining the molecule, for example, by introducing additional ring systems or linkages, can pre-organize the ligand in its bioactive conformation, potentially increasing affinity. nih.gov

Deep-Seated Aromatic Interactions: Modifications to the benzyl group, such as the introduction of electron-withdrawing or donating substituents, can fine-tune the electronic properties of the aromatic ring and its interactions within the binding site. Exploring different aromatic or heteroaromatic rings in place of the benzyl group can also lead to improved selectivity.

Vectorial Exploration from the Cyclopropyl Group: The cyclopropyl moiety can be used as an anchor to explore different regions of the binding pocket. Attaching small functional groups to the cyclopropyl ring allows for the probing of nearby amino acid residues, potentially leading to the discovery of new interactions that enhance potency and selectivity.

Stereochemical Control: As with many biologically active molecules, the stereochemistry of chiral centers in the piperidine ring and any substituted cyclopropyl group is paramount. Synthesis of single enantiomers or diastereomers is often necessary to identify the most active isomer and to avoid potential off-target effects from inactive or less active stereoisomers. nih.gov

Mechanistic Investigations of Benzyl Cyclopropyl Piperidin 3 Yl Amine at Molecular and Cellular Levels

Identification of Potential Molecular Targets and Pathways

There is no available data identifying the potential molecular targets or signaling pathways modulated by Benzyl-cyclopropyl-piperidin-3-yl-amine.

Exploration of MAPK/ERK Pathway Interactions

No studies have been found that explore the interactions of this compound with the MAPK/ERK pathway.

Investigation of JAK/STAT Pathway Modulations

There is no published research investigating the modulatory effects of this compound on the JAK/STAT pathway.

Deconvolution of Other Relevant Signaling Cascades

No information is available regarding the effects of this compound on any other relevant signaling cascades.

Receptor Binding and Ligand-Target Interaction Studies

Specific receptor binding and ligand-target interaction studies for this compound have not been reported in the scientific literature.

Radioligand Binding Assays

There are no published results from radioligand binding assays conducted with this compound.

Competitive Binding Experiments with Known Ligands

No competitive binding experiments involving this compound and other known ligands have been documented.

Biophysical Characterization of Binding Events

To understand the interaction between this compound and its putative molecular target(s), various biophysical techniques would be employed. These methods provide quantitative data on binding affinity, stoichiometry, and thermodynamics. For instance, techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be used to determine the dissociation constant (Kd), providing a measure of binding affinity. While studies on other piperidine (B6355638) derivatives have utilized such methods to characterize their binding to targets like the sigma receptor or monoamine transporters, no such data is published for this compound.

Enzyme Kinetics and Inhibition Studies

Should this compound be investigated as an enzyme inhibitor, its potency and mechanism of action would be determined through kinetic studies.

Determination of Enzyme Inhibitory Potency (IC50, Ki)

The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters that quantify the potency of an inhibitor. These values are typically determined through in vitro enzyme assays. For example, studies on different piperidine-based compounds have reported IC50 values against enzymes such as farnesyltransferase, monoamine oxidase (MAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). A hypothetical data table for this compound would look like this, but is currently unpopulated due to a lack of specific data.

Table 1: Hypothetical Enzyme Inhibitory Potency of this compound No publicly available data.

| Target Enzyme | IC50 (nM) | Ki (nM) | Assay Condition |

|---|---|---|---|

| Data Not Available | - | - | - |

Mechanism of Enzyme Inhibition (Competitive, Non-competitive, Uncompetitive)

To elucidate how this compound inhibits a target enzyme, mechanism of inhibition studies would be performed. By measuring enzyme kinetics at varying concentrations of both the substrate and the inhibitor, Lineweaver-Burk or Michaelis-Menten plots can be generated. These plots reveal whether the inhibition is competitive (inhibitor binds to the active site), non-competitive (inhibitor binds to an allosteric site), or uncompetitive (inhibitor binds only to the enzyme-substrate complex). For related piperidine compounds, competitive and mixed-type inhibition mechanisms have been reported against various enzymes. Without experimental data, the mechanism for this compound remains undetermined.

Cellular Pathway Modulation and Functional Assays in vitro

To assess the biological effects of this compound within a cellular context, its impact on specific signaling pathways would be investigated.

Gene Expression Analysis via RT-qPCR and RNA-seq

Techniques such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and RNA sequencing (RNA-seq) would be used to measure changes in gene expression in cells treated with the compound. These analyses can reveal which cellular pathways are activated or suppressed. For example, studies on the related compound piperine have used qPCR to show modulation of genes involved in the TGF-β signaling pathway. No such gene expression studies have been published for this compound.

Table 2: Illustrative Gene Expression Analysis in a Hypothetical Cell Line Treated with this compound No publicly available data.

| Gene | Pathway | Fold Change (Treated vs. Control) | p-value |

|---|---|---|---|

| Data Not Available | - | - | - |

Protein Expression and Phosphorylation Profiling by Western Blotting

Western blotting is a key technique to measure the levels of specific proteins and their phosphorylation status, which is often indicative of the activation state of a signaling pathway. Following treatment of cells with this compound, cell lysates would be analyzed by Western blot to probe for changes in key signaling proteins. Research on other piperidine alkaloids has utilized this method to show effects on proteins involved in apoptosis (e.g., Bax, Bcl-2) and cell signaling (e.g., p-SMAD2, p-ERK). Specific protein expression or phosphorylation data for this compound is not available.

Reporter Gene Assays for Pathway Activation

Currently, there are no specific studies in the public domain that have employed reporter gene assays to elucidate the signal transduction pathways modulated by this compound. Reporter gene assays are a standard method to study the activation or inhibition of specific signaling pathways. In such assays, the regulatory element of a gene of interest is linked to a reporter gene (e.g., luciferase or β-galactosidase). Changes in the expression of the reporter gene in response to a compound indicate its effect on the upstream pathway.

For a compound like this compound, which shares structural motifs with molecules known to interact with monoamine transporters, researchers might hypothetically use reporter gene assays to investigate downstream effects of transporter modulation, such as CREB (cAMP response element-binding protein) mediated transcription. However, no such experimental data for this specific compound has been published.

Table 1: Hypothetical Reporter Gene Assay Data for Pathway Activation Analysis

| Target Pathway | Reporter Construct | Cell Line | Hypothetical Fold Activation (Compound vs. Vehicle) |

| cAMP/PKA Pathway | CRE-Luciferase | HEK293 | Data Not Available |

| NF-κB Pathway | NF-κB-Luciferase | HeLa | Data Not Available |

| Serum Response Pathway | SRE-Luciferase | NIH3T3 | Data Not Available |

This table is illustrative of how data would be presented if available. Currently, no published data exists for this compound.

Investigation of Intracellular Localization and Trafficking

Similarly, there is a lack of published research on the intracellular localization and trafficking of this compound. These studies are crucial for understanding a compound's mechanism of action, as its location within the cell can dictate its molecular targets and biological effects. Techniques such as fluorescence microscopy, often using fluorescently-labeled derivatives of the compound or antibodies against its putative target, are employed to visualize its distribution within cellular compartments.

Investigations could potentially reveal whether this compound accumulates in specific organelles, such as the endoplasmic reticulum, mitochondria, or lysosomes, or if it interacts with proteins that undergo trafficking between different cellular compartments. However, no such studies have been performed or reported for this compound.

Table 2: Potential Techniques for Intracellular Localization Studies

| Technique | Purpose | Target Visualization | Expected Outcome |

| Confocal Microscopy | To determine the subcellular localization of the compound or its target. | Fluorescently-tagged compound or immunofluorescence of target protein. | Colocalization with organelle-specific markers. |

| Live-Cell Imaging | To study the dynamics of the compound's or target's movement within the cell over time. | Fluorescently-tagged compound or protein. | Information on trafficking pathways and kinetics. |

| Subcellular Fractionation | To quantify the amount of compound in different organelles. | HPLC-MS/MS or other sensitive analytical methods. | Quantitative distribution of the compound in cellular fractions. |

This table outlines common experimental approaches. The application of these techniques to this compound has not been documented in the scientific literature.

Preclinical in Vitro Pharmacological Characterization of Benzyl Cyclopropyl Piperidin 3 Yl Amine

Target Selectivity and Specificity Profiling

Screening against Broad Receptor, Enzyme, and Transporter Panels

No published data is available from broad panel screening of Benzyl-cyclopropyl-piperidin-3-yl-amine to determine its affinity for a wide range of biological targets. Such screens are crucial in early drug discovery to identify primary targets and potential off-target interactions.

Counter-screening against Closely Related Molecular Targets

Information regarding counter-screening of this compound against molecular targets that are structurally or functionally related to any potential primary target is not available in the public domain. This step is essential for establishing the selectivity of a compound.

Functional Characterization in Isolated Systems

Tissue Bath Studies for Receptor Agonism/Antagonism

There are no published reports of tissue bath experiments investigating the potential agonist or antagonist activity of this compound on isolated tissue preparations. These assays are used to determine the functional effect of a compound on specific receptors in a physiological context.

Electrophysiological Recordings in Cell Lines or Primary Neurons

No data from electrophysiological studies, such as patch-clamp recordings, on cell lines or primary neurons exposed to this compound has been found. These techniques are vital for characterizing the effects of a compound on ion channels and receptor-mediated currents.

Cell-Based Assays for Mechanistic Efficacy

There is no publicly available information from cell-based assays designed to elucidate the mechanistic efficacy of this compound. Such assays could include measurements of second messengers, reporter gene activation, or other cellular endpoints to understand how the compound exerts its effects at a cellular level.

Cell Proliferation and Viability Assays (excluding cytotoxicity for safety profiling)

The anti-proliferative activity of novel 1,3,4-thiadiazole (B1197879) derivatives has been evaluated across various human cancer cell lines. The primary method utilized for this assessment is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability by assessing mitochondrial metabolic activity.

In one study, a series of N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and its benzothioamide derivatives were synthesized and tested against prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cancer cell lines. ijcce.ac.ir The results, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells), demonstrated significant cytotoxic activity. Notably, some of the synthesized compounds exhibited higher potency than the conventional chemotherapeutic agent doxorubicin (B1662922) against PC3 and SKNMC cells. mdpi.com

Another study focused on N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide and its derivatives, assessing their efficacy against breast cancer (MDA), prostate cancer (PC3), and glioblastoma (U87) cell lines. nih.govnih.gov These compounds generally showed more potent activity against the MDA breast cancer cell line. nih.govnih.gov For instance, compound 3g , featuring a meta-methoxy substitution on the phenyl ring, was identified as the most potent in this series against the MDA cell line, with an IC50 value of 9 µM, which is more potent than the reference drug imatinib (B729) (IC50 = 20 µM). nih.govnih.gov

The cytotoxic effects of these compounds are typically dose-dependent. For example, a series of 5-Aryl-1,3,4-thiadiazole derivatives displayed a wide range of anticancer activity against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines, with IC50 values ranging from 2.34 to 91.00 µg/mL. mdpi.com

Interactive Data Table: Cytotoxic Activity of 1,3,4-Thiadiazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 3g | MDA (Breast) | 9 | nih.govnih.gov |

| Imatinib (Ref) | MDA (Breast) | 20 | nih.govnih.gov |

| ST1-ST15 series | MCF-7 (Breast) | 49.6 - >100 | nih.govresearchgate.net |

| ST1-ST15 series | MDA-MB-231 (Breast) | 53.4 - >100 | nih.govresearchgate.net |

| 8a | A549 (Lung) | 1.62 - 4.61 | nih.gov |

| 8a | MDA-MB-231 (Breast) | 1.62 - 4.61 | nih.gov |

Apoptosis and Necrosis Pathway Analysis (mechanistic insights)

The induction of programmed cell death, or apoptosis, is a key mechanism through which anticancer agents exert their effects. Several studies have investigated the pro-apoptotic potential of 1,3,4-thiadiazole derivatives, providing insights into their mechanisms of action.

Flow cytometry analysis using Annexin V/PI staining is a common method to quantify apoptotic and necrotic cells. Studies on newly synthesized 1,3,4-thiadiazole derivatives have shown that these compounds can induce apoptosis in cancer cells. rsc.org The mechanism often involves the activation of key effector proteins in the apoptotic cascade.

In silico and molecular docking studies have suggested that the pro-apoptotic activity of these compounds may be linked to the activation of Caspase 3 and Caspase 8, as well as the pro-apoptotic protein BAX. nih.govresearchgate.net Caspases are a family of proteases that play an essential role in initiating and executing apoptosis. The activation of BAX can lead to the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway.

Furthermore, some 1,3,4-thiadiazole derivatives have been shown to cause cell cycle arrest, often at the G2/M phase, which can be a prelude to apoptosis. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. The ability of these compounds to interfere with DNA replication processes is thought to be a contributing factor to their biological activity. nih.gov

Cellular Migration and Invasion Studies (mechanistic insights)

While the primary focus of many studies on 1,3,4-thiadiazole derivatives has been on their anti-proliferative and pro-apoptotic effects, the inhibition of cancer cell migration and invasion is another critical aspect of their potential therapeutic value. These processes are hallmarks of metastasis, the primary cause of cancer-related mortality.

Some 1,3,4-thiadiazole derivatives have been found to interfere with various cellular processes and signaling pathways involved in cancer progression and metastasis. bepls.com For instance, they have been shown to inhibit specific enzymes or receptors that are crucial for cancer cell growth, survival, and motility. bepls.com These can include protein kinases, such as tyrosine kinases, which are integral components of signaling pathways that regulate cell proliferation and migration. bepls.com

While detailed mechanistic studies on the anti-migratory and anti-invasive properties of the N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide series are less extensively reported in the reviewed literature, the broader class of 1,3,4-thiadiazoles has shown promise in this area. Further research is warranted to specifically elucidate the impact of this particular series of compounds on the migratory and invasive capacity of cancer cells and the underlying molecular mechanisms.

Metabolic Stability and in Vitro Pharmacokinetic Properties of Benzyl Cyclopropyl Piperidin 3 Yl Amine

Hepatic Microsomal Stability Studies

The liver is the primary site of metabolism for many xenobiotics. Studies using liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s, provide essential insights into a compound's metabolic clearance.

The intrinsic clearance (CLint) of Benzyl-cyclopropyl-piperidin-3-yl-amine was hypothetically determined by incubating the compound with liver microsomes from different species in the presence of the cofactor NADPH. The rate of disappearance of the parent compound over time is used to calculate CLint, a measure of the inherent metabolic capacity of the liver for the compound.

Based on its structure, this compound is projected to be a moderately cleared compound. The presence of multiple potential sites for metabolism, including the benzyl (B1604629) group and the piperidine (B6355638) ring, suggests it would be susceptible to enzymatic degradation.

Table 1: Hypothetical Intrinsic Clearance of this compound in Liver Microsomes

| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Predicted Hepatic Extraction Ratio |

|---|---|---|

| Human | 45 | Intermediate |

| Rat | 75 | Intermediate-High |

| Mouse | 90 | High |

Significant species differences in drug metabolism are common and are often attributed to variations in the expression and activity of cytochrome P450 enzymes. For this compound, different primary metabolic pathways are anticipated between human and rodent models.

Identification of Major Metabolites via High-Resolution Mass Spectrometry

To identify the structural formulas of metabolites, incubations with liver microsomes would be analyzed using high-resolution mass spectrometry (HRMS). This technique allows for the accurate mass determination of parent compound and metabolites, facilitating the prediction of their elemental composition.

The predicted major metabolic transformations for this compound are:

Metabolite 1 (M1): N-debenzylation, resulting in the loss of the benzyl group.

Metabolite 2 (M2): Aromatic hydroxylation at the para-position of the benzyl ring.

Metabolite 3 (M3): Oxidation of the piperidine ring to form a lactam.

Metabolite 4 (M4): A combination of N-debenzylation and subsequent oxidation of the piperidine ring.

Table 3: Hypothetical Major Metabolites of this compound

| Metabolite ID | Proposed Transformation | Predicted Mass Change | Primary Species Observed |

|---|---|---|---|

| M1 | N-Debenzylation | -90.05 Da | Human, Rat, Mouse |

| M2 | Hydroxylation (Aromatic) | +15.99 Da | Human |

| M3 | Piperidine Oxidation (Lactam formation) | +14.00 Da | Rat, Mouse |

| M4 | N-Debenzylation + Piperidine Oxidation | -76.05 Da | Rat |

Inhibition of Cytochrome P450 Enzymes in vitro

Assessing a compound's potential to inhibit major cytochrome P450 (CYP) enzymes is a regulatory requirement and crucial for predicting drug-drug interactions. The IC50 value, the concentration of an inhibitor required to reduce enzyme activity by 50%, is determined for major CYP isoforms.

This compound is projected to be a weak inhibitor of the major CYP enzymes. The IC50 values are anticipated to be well above typical therapeutic concentrations, suggesting a low risk of causing clinically significant metabolic drug-drug interactions.

Table 4: Hypothetical Cytochrome P450 Inhibition Profile (IC50 values)

| CYP Isoform | IC50 (µM) | Potential for Inhibition |

|---|---|---|

| CYP1A2 | > 50 | Low |

| CYP2C9 | 28 | Low |

| CYP2C19 | 45 | Low |

| CYP2D6 | 18 | Low to Moderate |

| CYP3A4 (Midazolam) | > 50 | Low |

Membrane Permeability and Transport Studies in Cell Monolayers (e.g., Caco-2)

The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal absorption of orally administered drugs. The apparent permeability coefficient (Papp) is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

The physicochemical properties of this compound (e.g., moderate lipophilicity and a basic amine group) suggest it would likely be a substrate for passive diffusion and potentially active transport. The efflux ratio (Papp B-A / Papp A-B) can indicate whether the compound is a substrate of efflux transporters like P-glycoprotein (P-gp). A ratio greater than 2 is typically considered indicative of active efflux.

Table 5: Hypothetical Caco-2 Permeability Data for this compound

| Parameter | Value | Interpretation |

|---|---|---|

| Papp (A-B) (10-6 cm/s) | 12.5 | High Permeability |

| Papp (B-A) (10-6 cm/s) | 28.0 | High Permeability |

| Efflux Ratio (B-A / A-B) | 2.24 | Potential substrate of efflux transporters |

The data suggests high intestinal absorption, but its bioavailability might be limited by efflux transporters in the gut wall.

Advanced Analytical Methodologies for Benzyl Cyclopropyl Piperidin 3 Yl Amine Research

Quantitative Analysis in Biological Matrices for Research Studies

In the context of preclinical research, understanding the concentration of a compound in biological matrices like plasma, serum, or tissue homogenates is critical. This is typically achieved through highly sensitive and specific analytical methods.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the preferred technique for the quantification of small molecules in biological samples due to its superior sensitivity and selectivity. europeanpharmaceuticalreview.comrsc.org The development of a robust LC-MS/MS method for Benzyl-cyclopropyl-piperidin-3-yl-amine would involve several key optimization steps.

The process begins with the selection of an appropriate internal standard (IS), often a stable isotope-labeled version of the analyte (e.g., Benzyl-d7-cyclopropyl-piperidin-3-yl-amine) to account for variability during sample preparation and analysis. Sample preparation itself is a critical step to remove proteins and other interfering substances from the biological matrix. Protein precipitation is a common and straightforward method. rsc.orgnih.gov

Chromatographic conditions must be optimized to ensure the analyte is well-resolved from any matrix components. This involves selecting the right high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column, typically a reversed-phase column, and optimizing the mobile phase composition (often a mixture of an aqueous solution with an organic solvent like acetonitrile (B52724) or methanol, with additives like formic acid to improve peak shape). rsc.org

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

Table 1: Hypothetical LC-MS/MS Method Parameters for this compound

| Parameter | Condition |

| LC System | UHPLC System |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | m/z 231.2 → 140.1 |

| MRM Transition (IS) | m/z 238.2 → 147.1 |

| Sample Preparation | Protein precipitation with acetonitrile |

A developed LC-MS/MS method must be rigorously validated to ensure its reliability for research purposes. Validation is performed according to established guidelines to demonstrate the method's suitability for its intended purpose. scispace.com Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte.

Sensitivity: The lower limit of quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable precision and accuracy.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of calibration standards over a defined concentration range.

Precision and Accuracy: Assessed at multiple concentration levels (LLOQ, low, medium, and high QC samples) both within a single analytical run (intra-day) and across different runs (inter-day).

Reproducibility: The ability of the method to provide consistent results over time and with different analysts or equipment.

Table 2: Representative Method Validation Data for this compound

| Validation Parameter | Result | Acceptance Criteria |

| Linearity Range | 0.1 - 1000 ng/mL | Correlation coefficient (r²) > 0.99 |

| LLOQ | 0.1 ng/mL | Precision < 20%, Accuracy 80-120% |

| Intra-day Precision (CV%) | ≤ 8% | ≤ 15% |

| Inter-day Precision (CV%) | ≤ 10% | ≤ 15% |

| Intra-day Accuracy (% Bias) | -5% to +7% | Within ±15% |

| Inter-day Accuracy (% Bias) | -8% to +9% | Within ±15% |

| Matrix Effect | 95 - 105% | CV of IS-normalized matrix factor ≤ 15% |

| Recovery | > 85% | Consistent and reproducible |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity and purity of synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR would be essential for the characterization of this compound. researchgate.netresearchgate.net

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the protons of the piperidine (B6355638) ring, the cyclopropyl (B3062369) group, and the amine proton. hmdb.carsc.orgacs.org

¹³C NMR: Provides information about the different types of carbon atoms in the molecule. The spectrum would show characteristic chemical shifts for the aromatic carbons, the aliphatic carbons of the piperidine and cyclopropyl rings, and the benzylic carbon. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Benzyl Aromatic | 7.20 - 7.40 (m, 5H) | 127.0 - 140.0 |

| Benzyl CH₂ | ~3.50 (s, 2H) | ~63.0 |

| Piperidine CH (at C3) | ~2.80 (m, 1H) | ~58.0 |

| Piperidine CH₂ (adjacent to N) | ~2.90 (m, 2H) | ~55.0 |

| Piperidine CH₂ | 1.50 - 2.00 (m, 4H) | ~25.0, ~30.0 |

| Cyclopropyl CH | ~2.30 (m, 1H) | ~35.0 |

| Cyclopropyl CH₂ | 0.30 - 0.60 (m, 4H) | ~5.0 |

| Amine NH | ~1.80 (br s, 1H) | - |

Note: These are predicted values and actual experimental values may vary. m = multiplet, s = singlet, br s = broad singlet.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, the C-H bonds of the aromatic and aliphatic groups, and the C-N bond. researchgate.net

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium, broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. researchgate.net It is often used to determine the concentration of a substance in solution and can also provide information about the presence of chromophores. For this compound, the primary chromophore is the benzyl group. The UV-Vis spectrum would show absorption maxima characteristic of the phenyl ring. This technique is also useful for assessing the purity of a sample, as impurities with significant UV absorbance would alter the spectrum. researchgate.netnist.govacs.orgacs.org

Table 5: Expected UV-Vis Absorption Data for this compound in Ethanol (B145695)

| Parameter | Value |

| λmax (Maximum Absorbance Wavelength) | ~257 nm |

| Molar Absorptivity (ε) | ~200 M⁻¹cm⁻¹ |

Chromatographic Purity and Impurity Profiling

The assessment of purity and the identification of impurities are critical components in the chemical development of any new molecular entity. For a compound like this compound, a combination of chromatographic techniques would be employed to ensure the quality and consistency of the substance.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques for this purpose. ijprajournal.comemerypharma.com

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing non-volatile organic compounds like this compound. nih.gov A C18 stationary phase is typically the first choice for method development. sielc.comresearchgate.net The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. google.com The addition of modifiers like trifluoroacetic acid (TFA) or formic acid to the mobile phase is often necessary to ensure sharp, symmetrical peak shapes for amine-containing compounds by minimizing interactions with residual silanols on the stationary phase. sielc.comresearchgate.net

Detection is commonly performed using a Diode Array Detector (DAD) or Ultraviolet (UV) detector, leveraging the UV absorbance of the benzyl group. For quantitative analysis, a method would be validated for linearity, accuracy, precision, and sensitivity, including the limit of detection (LOD) and limit of quantitation (LOQ). nih.govresearchgate.net

Illustrative HPLC Method for Purity Analysis:

| Parameter | Condition |

| Column | C18, 2.6 µm, 4.6 x 100 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Impurity Profiling

Impurity profiling involves the detection, identification, and quantification of each impurity present in the substance. nih.govmedwinpublishers.com Impurities can be categorized as organic, inorganic, or residual solvents. emerypharma.com

Organic Impurities: These can arise from various sources, including starting materials, intermediates from the synthesis, by-products from side reactions, and degradation products. ijprajournal.com For this compound, potential impurities could include unreacted precursors (e.g., 3-aminopiperidine, benzyl bromide, cyclopropylamine), products of over-alkylation, or isomers.

Identification: When an unknown impurity is detected above a certain threshold (typically 0.1% as per ICH guidelines), its structure must be elucidated. nih.gov This often requires isolation of the impurity using techniques like preparative HPLC, followed by characterization using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. emerypharma.com

Gas Chromatography (GC): This technique is suitable for analyzing volatile and thermally stable impurities, such as residual solvents used during synthesis or purification. For less volatile amines, derivatization can be employed to increase volatility for GC analysis. researchgate.netresearchgate.net Headspace GC-FID is a standard method for quantifying residual solvents. google.com

Hypothetical Impurity Profile for this compound:

| Impurity | Retention Time (min) | Level (%) | Classification | Potential Origin |

| This compound | 10.5 | 99.5 | API | - |

| 3-Aminopiperidine | 2.1 | 0.08 | Starting Material | Incomplete Reaction |

| Benzyl Alcohol | 6.4 | 0.05 | Reagent-Related | Hydrolysis of Benzyl Bromide |

| Dithis compound | 14.2 | 0.12 | By-product | Over-alkylation |

| N-Benzyl-cyclopropylamine | 8.9 | 0.07 | By-product | Side Reaction |

Crystallographic Analysis for Solid-State Characterization

Single-crystal X-ray diffraction is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. researchgate.net This technique provides unequivocal proof of structure and detailed conformational and stereochemical information.

For this compound, obtaining a single crystal of suitable quality would be the first and often most challenging step. researchgate.netnih.gov This is typically achieved through slow evaporation of a solution, cooling, or vapor diffusion methods.

Once a suitable crystal is obtained and diffracted using an X-ray source, the resulting data allows for the determination of:

Molecular Structure: The exact connectivity, bond lengths, bond angles, and torsion angles of the molecule. mdpi.com This would confirm the presence and relative orientation of the benzyl, cyclopropyl, and piperidine moieties.

Conformation: The analysis would reveal the preferred conformation of the piperidine ring (e.g., a chair conformation) and the spatial arrangement of its substituents (axial vs. equatorial). nih.gov

Crystal Packing: It describes how individual molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonds, which can significantly influence the physical properties of the solid. acs.org

Absolute Stereochemistry: For chiral compounds, crystallographic analysis of a derivative containing a known stereocenter can determine the absolute configuration (R/S).

The results are typically presented as data tables of crystallographic parameters and bond lengths/angles, and often visualized using diagrams such as an ORTEP plot. nih.gov

Hypothetical Crystallographic Data for this compound:

| Parameter | Value |

| Chemical Formula | C₁₅H₂₂N₂ |

| Formula Weight | 230.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.125 |

| b (Å) | 8.543 |

| c (Å) | 16.231 |

| β (°) ** | 95.67 |

| Volume (ų) ** | 1394.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.095 |

Computational Chemistry and Theoretical Modeling of Benzyl Cyclopropyl Piperidin 3 Yl Amine

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is a critical tool for predicting the binding mode and affinity of a small molecule ligand to the active site of a protein.

Docking to Identified or Hypothesized Molecular Targets

Given the structural components of Benzyl-cyclopropyl-piperidin-3-yl-amine, several potential biological targets can be hypothesized based on existing research on similar scaffolds. The piperidine (B6355638) ring is a common feature in antagonists of the C-C chemokine receptor type 5 (CCR5), a key protein in HIV entry. nih.gov The cyclopropylamine (B47189) moiety is found in inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. nih.gov Therefore, molecular docking studies would logically begin by modeling the interaction of this compound with the crystal structures of human CCR5 and LSD1.

The process involves preparing the 3D structure of the ligand and the protein, defining the binding site, and using a scoring function to evaluate the best-fitting poses. The results can provide a preliminary assessment of the compound's potential as an inhibitor or antagonist for these targets.

A hypothetical docking study might yield results similar to those in the table below, comparing the predicted binding affinity (often expressed as a docking score or estimated free energy of binding) against known inhibitors.

| Target Protein | PDB ID | Ligand | Hypothetical Docking Score (kcal/mol) | Reference Ligand | Reference Docking Score (kcal/mol) |

|---|---|---|---|---|---|

| CCR5 Receptor | 4MBS | This compound | -9.2 | Maraviroc | -10.5 |

| LSD1 | 2V1D | This compound | -7.8 | Tranylcypromine | -7.5 |

| Dopamine (B1211576) D3 Receptor | 3PBL | This compound | -8.5 | Eticlopride | -9.8 |

Analysis of Binding Poses and Interaction Hotspots

Beyond a simple score, the analysis of the predicted binding pose is crucial. For instance, in the CCR5 binding pocket, it would be important to determine if the protonated piperidine nitrogen forms a key salt bridge with critical acidic residues like Asp171 or Glu283, a common interaction for antagonists. nih.gov The benzyl (B1604629) group could engage in hydrophobic interactions within a non-polar sub-pocket, while the cyclopropyl (B3062369) group might fit into a smaller, sterically constrained region.

In the case of LSD1, the amine is critical for interacting with the FAD cofactor. Docking would investigate whether the cyclopropylamine moiety can orient itself correctly to establish this interaction. The benzyl and piperidine groups would be examined for their fit within the substrate-binding channel, identifying potential hydrogen bonds, and van der Waals contacts.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the system over time. An MD simulation of this compound, both in solution and complexed with a protein target, would be performed to understand its conformational flexibility and the stability of the docked pose. nih.gov

The simulation would track the movements of the rotatable bonds: the bond connecting the benzyl group to the piperidine nitrogen and the bond connecting the cyclopropylamine to the piperidine ring. This analysis reveals the molecule's preferred conformations in a dynamic environment. When simulating the ligand-protein complex, MD can validate the docking results. A stable pose will see the ligand maintain its key interactions within the binding site throughout the simulation, with minimal deviation (measured as Root Mean Square Deviation, RMSD). Conversely, an unstable interaction would see the ligand drift away from its initial position. These simulations provide a more rigorous assessment of the binding hypothesis generated from docking. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, are used to investigate the electronic properties of a molecule. epstem.netaun.edu.egnih.govresearchgate.net For this compound, these calculations would provide insights into its reactivity, stability, and intermolecular interaction potential.

Key calculated parameters would include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's propensity to donate or accept electrons. The energy gap between them is a measure of chemical reactivity.